![molecular formula C15H23N5O2 B5660581 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or their equivalents. A novel pyrazole derivative was synthesized, characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and confirmed by single crystal X-ray diffraction studies (Kumara et al., 2018). The synthesis of pyrazole derivatives through various chemical reactions showcases the versatility and the broad scope of synthetic chemistry in creating complex molecules.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior and potential applications. The X-ray crystallography provides detailed information about the molecular geometry, confirming the twisted conformation between the rings and the presence of supramolecular motifs due to hydrogen bond interactions (Kumara et al., 2018). Understanding the molecular structure is crucial for exploring the chemical reactivity and designing molecules with desired properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic addition, demonstrating their chemical versatility. The reactions often lead to the formation of compounds with potential biological activities. The chemical properties of these derivatives, such as their stability, reactivity, and interactions with different molecules, are influenced by their molecular structure and substituents.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure and functional groups. These properties are essential for their application in different fields, including pharmaceuticals, agrochemicals, and materials science. The thermal stability of these compounds up to certain temperatures indicates their suitability for various industrial applications (Kumara et al., 2018).
Propiedades
IUPAC Name |
N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-5-8-20-9-12(11(2)18-20)15(21)17-13(10-22-4)14-6-7-16-19(14)3/h6-7,9,13H,5,8,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCWKWOITYJKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC(COC)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

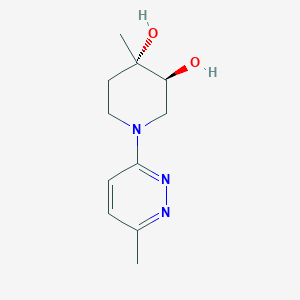
![4-{[(4-acetylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660507.png)
![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)
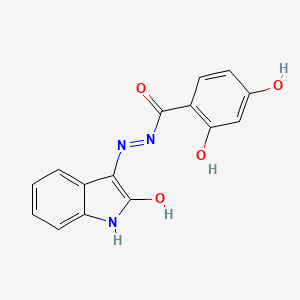
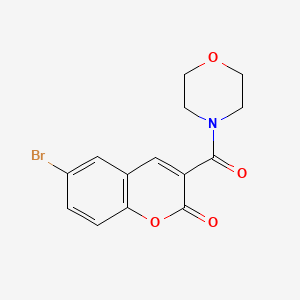
![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)
![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)
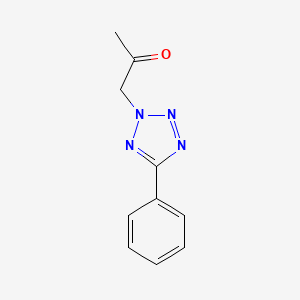
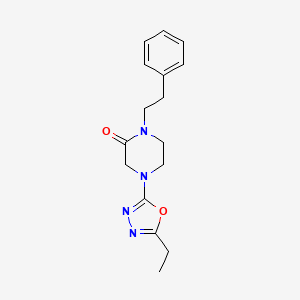
![2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B5660600.png)